N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide
Description
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and an ethylmethanesulfonamide side chain. The methanesulfonamide substituent contributes to solubility and may act as a hydrogen-bond acceptor, a common feature in enzyme inhibitors.
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2S/c1-9-7-10(2)19(18-9)13-8-12(16-11(3)17-13)14-5-6-15-22(4,20)21/h7-8,15H,5-6H2,1-4H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIZDKQMJLCWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 304.39 g/mol.
Biological Activities
1. Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains, including E. coli and S. aureus .
2. Antioxidant Activity
Research indicates that certain pyrazole derivatives possess significant antioxidant properties. For example, some compounds showed DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential as effective antioxidants .
3. Anti-inflammatory Effects
The compound's anti-inflammatory capabilities were assessed through human red blood cell (HRBC) membrane stabilization tests, with results showing percentages ranging from 86.70% to 99.25%, suggesting strong anti-inflammatory activity .
4. Other Biological Activities
Additionally, pyrazole derivatives have been reported to exhibit various other activities such as anticancer, antidiabetic, antiviral, and antidepressant effects . Some studies have highlighted the potential of these compounds as selective inhibitors of cyclooxygenase (Cox) enzymes, further emphasizing their therapeutic promise .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of synthesized pyrazole derivatives against multiple pathogens. Compounds showed significant activity against Gram-positive and Gram-negative bacteria, with compound 5 exhibiting superior antibacterial activity compared to standard drugs .
Case Study 2: Inhibition of DNA Gyrase
Another research focused on the inhibition of DNA gyrase B by pyrazole-based compounds. The most promising derivative exhibited an IC50 value of 9.80 µM, comparable to ciprofloxacin, indicating its potential as an antimicrobial agent targeting bacterial DNA replication mechanisms .
Data Summary
| Biological Activity | Observation |
|---|---|
| Antimicrobial | MIC: 2.50 - 20 µg/mL against E. coli, S. aureus |
| Antioxidant | DPPH Scavenging: 84.16% - 90.52% |
| Anti-inflammatory | HRBC Membrane Stabilization: 86.70% - 99.25% |
| Other Activities | Anticancer, Antidiabetic, Antiviral |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules from the provided evidence, focusing on key structural differences, physicochemical properties, and synthetic methodologies:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- Pyrimidine-based compounds (e.g., the target molecule and ) are often tailored for kinase inhibition due to their ability to mimic ATP’s adenine moiety. In contrast, pyridine derivatives () may exhibit different binding profiles due to reduced hydrogen-bonding capacity .
Substituent Effects: Pyrazole vs. Sulfonamide Positioning: The ethylmethanesulfonamide chain in the target compound offers conformational flexibility, whereas rigid positioning in ’s chromenone derivative may restrict binding to specific enzyme pockets .
Physicochemical Properties: The target compound’s estimated molecular weight (~350 g/mol) is lower than ’s chromenone analog (603.0 g/mol), suggesting better oral bioavailability under Lipinski’s rules. Fluorine substituents () enhance lipophilicity and stability but may increase synthetic complexity .
Synthetic Challenges :
- Palladium-catalyzed couplings () are critical for introducing aryl groups but require stringent conditions. The target compound’s synthesis likely employs simpler nucleophilic substitutions, as seen in ’s pyridine derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
